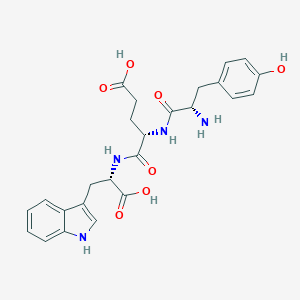

Tyrosyl-glutamyl-tryptophan

Übersicht

Beschreibung

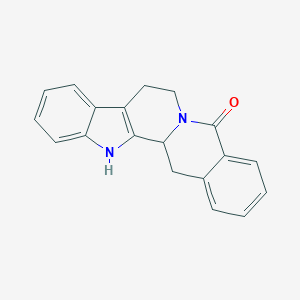

Tyrosyl-glutamyl-tryptophan is a tripeptide composed of the amino acids tyrosine, glutamic acid, and tryptophan . Tryptophan is the only amino acid with a side chain possessing two hydrocarbon (hydrogen–carbon) rings fused together to make a larger flat structure called an indole . This unique structure enables tryptophan to participate in unique biochemical interactions .

Synthesis Analysis

The synthesis of tyrosyl-glutamyl-tryptophan involves the esterification of tRNA with its cognate amino acid matching the anticodon triplet of the tRNA . Tryptophan synthase A cleaves indole glycerol-3-phosphate into indole and glyceraldehyde-3-phosphate, while tryptophan synthase B is responsible for the PLP-dependent condensation of the latter two compounds into tryptophan .Molecular Structure Analysis

The molecular structure of tyrosyl-glutamyl-tryptophan can be analyzed using various types of UV–Vis spectroscopy, such as normal, difference, and second-derivative UV absorption spectroscopy, fluorescence spectroscopy, linear and circular dichroism spectroscopy, and Raman spectroscopy . These techniques can provide insights into the side-chain of tyrosine residues in different molecular environments .Chemical Reactions Analysis

Chemical reactions involving tyrosyl-glutamyl-tryptophan can be analyzed using selective, rapid, and efficient chemical modification methods . For instance, the side chain of tryptophan can be modified in proteins, enabling systematic, proteome-wide identification of tryptophan residues . Additionally, the light exposure of selected peptides and monoclonal antibodies leads to the conversion of Trp to glycine (Gly) or glycine hydroperoxide (GlyOOH) .Physical And Chemical Properties Analysis

Tryptophan, one of the components of tyrosyl-glutamyl-tryptophan, is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .Wissenschaftliche Forschungsanwendungen

Metabolic Engineering in Microorganisms :

- Research by Ikeda and Katsumata (1992) has shown the successful genetic engineering of a mutant Corynebacterium glutamicum, which originally produced tryptophan, to abundantly produce tyrosine or phenylalanine. This was achieved by cloning and assembling genes involved in the common biosynthetic pathway of these amino acids onto a multicopy vector of C. glutamicum, redirecting carbon flow to produce large amounts of tyrosine or phenylalanine (Ikeda & Katsumata, 1992).

Role in Plant Defense and Phytohormone Synthesis :

- Celenza (2001) discussed the importance of tyrosine and tryptophan as precursors for plant defense compounds like dhurrin and indole glucosinolates. Tryptophan is also a precursor for the essential phytohormone indole-3-acetic acid. The study highlighted the identification of enzymes in the biosynthesis of these compounds, enhancing our understanding of plant metabolism and defense mechanisms (Celenza, 2001).

Photophysics of Tryptophan in Proteins :

- Chen and Barkley (1998) provided insights into the complex photophysics of tryptophan, particularly the effects of amino acid functional groups on its fluorescence in proteins. This study has implications for understanding protein structure and dynamics, as tryptophan fluorescence is often used as a probe in protein studies (Chen & Barkley, 1998).

Quinoenzyme Cofactors Derived from Tyrosine and Tryptophan :

- Stites, Mitchell, and Rucker (2000) explored the role of O-quinone cofactors derived from tyrosine and tryptophan in a variety of biological reactions. These cofactors, formed by post-translational modifications, participate in oxidative deaminations and free-radical redox reactions, underlining the significance of these amino acids in enzymatic processes (Stites, Mitchell, & Rucker, 2000).

Biosynthesis and Metabolic Engineering of Aromatic Amino Acids :

- Ikeda (2006) reviewed advances in metabolic engineering for the production of aromatic amino acids like tryptophan, phenylalanine, and tyrosine. This includes modification of biosynthetic pathways in organisms like Corynebacterium glutamicum and Escherichia coli to enhance production efficiency, which is crucial for industrial fermentation processes (Ikeda, 2006).

Shikimate Pathway in Plant Amino Acid Biosynthesis :

- Maeda and Dudareva (2012) focused on the shikimate pathway in plants, which leads to the biosynthesis of aromatic amino acids like tryptophan, phenylalanine, and tyrosine. These amino acids are essential for protein synthesis and serve as precursors for numerous natural products in plants (Maeda & Dudareva, 2012).

Electrochemical Determination of Amino Acids :

- Tang, Liu, Hou, and You (2010) developed a novel method for the quantitative determination of amino acids like L-tryptophan, L-tyrosine, and L-cysteine using carbon nanofibers modified electrodes. This advancement is crucial for clinical and medicinal applications, providing a more efficient way to measure these amino acids (Tang, Liu, Hou, & You, 2010).

Enzymatic Production of γ-D-glutamyl-L-tryptophan :

- Suzuki, Kato, and Kumagai (2004) developed an efficient enzymatic method to synthesize γ-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis. This method, utilizing bacterial γ-glutamyltranspeptidase, offers a simpler alternative to chemical synthesis and has significant implications for pharmaceutical production (Suzuki, Kato, & Kumagai, 2004).

Safety And Hazards

Zukünftige Richtungen

The future directions of research on tyrosyl-glutamyl-tryptophan could involve exploring the roles of eukaryotic tryptophanyl-tRNA synthetase (WRS) in pathological states and its clinical potential as a pharmacological target . Another direction could be the development of small molecule anti-infectives targeting aminoacyl-tRNA synthetases due to their important role in the translation of the genetic code .

Eigenschaften

IUPAC Name |

(4S)-4-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O7/c26-18(11-14-5-7-16(30)8-6-14)23(33)28-20(9-10-22(31)32)24(34)29-21(25(35)36)12-15-13-27-19-4-2-1-3-17(15)19/h1-8,13,18,20-21,27,30H,9-12,26H2,(H,28,33)(H,29,34)(H,31,32)(H,35,36)/t18-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSMTVLSRTQDWHJ-JBACZVJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyrosyl-glutamyl-tryptophan | |

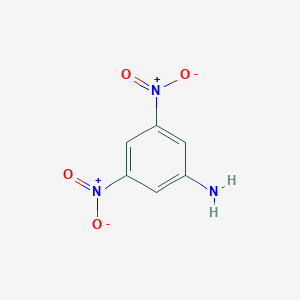

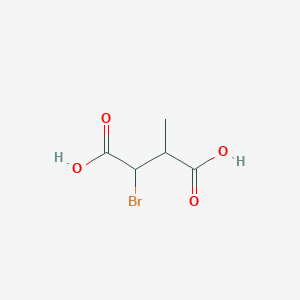

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)